molecular formula C21H15BrN4O2S B12403941 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile

2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile

Cat. No.: B12403941
M. Wt: 467.3 g/mol
InChI Key: CXSBBZIXBXGGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, bromo, methoxy, phenylsulfanyl, and dicarbonitrile groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethoxybenzaldehyde, which is then reacted with appropriate reagents to introduce the pyridine ring and other substituents. For example, a reaction involving 4-bromo-3,5-dimethoxybenzaldehyde and 1-naphthol can yield a related compound, 2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran, under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. . The specific molecular targets and pathways involved would depend on the compound’s interactions with cellular components, such as proteins, enzymes, and DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating potential therapeutic applications.

Properties

Molecular Formula

C21H15BrN4O2S

Molecular Weight

467.3 g/mol

IUPAC Name

2-amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H15BrN4O2S/c1-27-16-8-12(9-17(28-2)19(16)22)18-14(10-23)20(25)26-21(15(18)11-24)29-13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,25,26)

InChI Key

CXSBBZIXBXGGHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C2=C(C(=NC(=C2C#N)SC3=CC=CC=C3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.